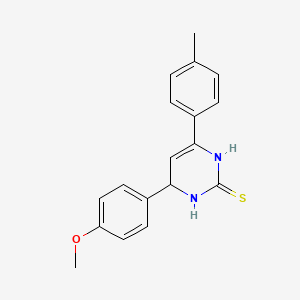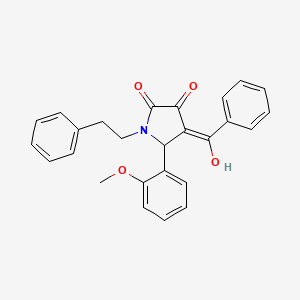![molecular formula C16H18N3O5P B11517605 [Bis(3-nitrophenyl)phosphoroso]diethylamine](/img/structure/B11517605.png)
[Bis(3-nitrophenyl)phosphoroso]diethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Bis(3-nitrophenyl)phosphoroso]diethylamine is an organophosphorus compound characterized by the presence of two nitrophenyl groups attached to a phosphoroso moiety, which is further bonded to a diethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(3-nitrophenyl)phosphoroso]diethylamine typically involves the reaction of 3-nitrophenol with phosphorus oxychloride to form bis(3-nitrophenyl)phosphoroso chloride. This intermediate is then reacted with diethylamine under controlled conditions to yield the final product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product. The final compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[Bis(3-nitrophenyl)phosphoroso]diethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoroso oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitrophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Phosphoroso oxides and nitrophenyl oxides.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted phosphoroso compounds depending on the substituent introduced.
Scientific Research Applications
[Bis(3-nitrophenyl)phosphoroso]diethylamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [Bis(3-nitrophenyl)phosphoroso]diethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it may interfere with cellular pathways by modulating signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
Bis(4-nitrophenyl)phosphate: Similar structure but with phosphate instead of phosphoroso.
Bis(2-nitrophenyl)phosphoroso]diethylamine: Similar structure but with nitrophenyl groups at different positions.
Uniqueness
[Bis(3-nitrophenyl)phosphoroso]diethylamine is unique due to its specific arrangement of nitrophenyl groups and the presence of a phosphoroso moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C16H18N3O5P |
|---|---|
Molecular Weight |
363.30 g/mol |
IUPAC Name |
N-bis(3-nitrophenyl)phosphoryl-N-ethylethanamine |
InChI |
InChI=1S/C16H18N3O5P/c1-3-17(4-2)25(24,15-9-5-7-13(11-15)18(20)21)16-10-6-8-14(12-16)19(22)23/h5-12H,3-4H2,1-2H3 |
InChI Key |
VCRIURPDBRZWCE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P(=O)(C1=CC=CC(=C1)[N+](=O)[O-])C2=CC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2E)-2-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11517539.png)
![3-Amino-2-[(3-chlorophenoxy)methyl]-4(3H)-quinazolinone](/img/structure/B11517547.png)
![5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11517550.png)
![6-Chloro-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11517561.png)
![ethyl (2E)-5-(1,3-benzodioxol-5-yl)-2-(2-bromo-4-hydroxy-5-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11517563.png)
![N-(2-{4-[(4-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-ethoxyphenyl)ethanediamide](/img/structure/B11517564.png)
![N-(3,5-dimethylphenyl)-Nalpha-[(2-methylpropoxy)carbonyl]tryptophanamide](/img/structure/B11517568.png)
![6-{2-[(4-Methylphenyl)sulfanyl]ethyl}-2-phenylindolizine](/img/structure/B11517569.png)
![N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11517577.png)
![6-bromo-N-({2-[2-(4-bromophenoxy)propanoyl]hydrazinyl}carbonothioyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11517591.png)
![(5Z)-3-butyl-5-[(2Z)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11517592.png)
